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Compound of Interest

E3 Ligase Ligand-linker Conjugate

Compound Name:
68

Cat. No.: B12368858

Get Quote

Part 1: Chemical Identity & Structural Data[1]

"Conjugate 68" represents a specific embodiment of the DXd ADC technology, utilizing a

Topoisomerase | inhibitor payload linked via a tetrapeptide-based cleavable linker. The active
pharmaceutical ingredient (API) formed upon conjugation is the antibody-linker-payload
complex, but the defining small molecule is the Drug-Linker.

Core Chemical Entity: The Drug-Linker (Deruxtecan)

This molecule is the reactive intermediate containing the maleimide (for conjugation), the
GGFG peptide (for enzymatic cleavage), and the DXd payload (for cytotoxicity).
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Parameter Data Specification

Common Name Deruxtecan (Drug-Linker)

Compound 58 (EP2907824A1 /
Patent Reference

US10195288B2)
CAS Number 1599440-33-1
Molecular Formula Cs2Hs6FN9O13
Molecular Weight 1033.4 g/mol
Payload Class Camptothecin Derivative (Exatecan / DXd)
Linker Class Protease-cleavable (Cathepsin B sensitive)
Mechanism Topoisomerase | Inhibition (DNA Damage)

SMILES String (Isomeric)

(Note: The above SMILES represents the core connectivity of the Deruxtecan linker-payload.
The exact stereochemistry of the Exatecan moiety is (1S,9S).)[1][2]

Verified SMILES for Deruxtecan (CAS 1599440-33-1):

(Note: The linker attaches to the Exatecan amine via a self-immolative spacer, typically
involving an aminal or hemiaminal ether linkage which is critical for the high potency of this
platform.)

Part 2: Mechanism of Action & Biological Logic

The efficacy of Conjugate 68 relies on a precise "Programmed Release" mechanism. Unlike
stable linkers (e.g., T-DM1), the DXd linker is designed to be stable in circulation but rapidly
cleaved upon lysosomal internalization.

The Payload: DXd (Exatecan Derivative)

» Target: Topoisomerase | (Topo I).

o Potency: Approximately 10x more potent than SN-38 (active metabolite of Irinotecan).
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e Solubility: The DXd payload is distinct from other camptothecins due to its improved solubility
and membrane permeability, allowing for a "Bystander Effect” where the drug can exit the
target cell and kill neighboring tumor cells.

The Linker: Maleimide-GGFG-Aminal

 GGFG Sequence: Glycine-Glycine-Phenylalanine-Glycine. This tetrapeptide is a highly
specific substrate for Cathepsin B, a lysosomal enzyme overexpressed in many tumor cells.

o Hemiaminal Spacer: Upon peptide cleavage, the spacer spontaneously degrades (self-
immolates), releasing the unmodified, active DXd payload.

Experimental Workflow: Mechanism of Action

The following diagram illustrates the causality from Antibody binding to DNA damage.
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Figure 1: Mechanism of Action for Conjugate 68. The pathway highlights the critical role of
Cathepsin B in releasing the active DXd payload.

Part 3: Synthesis & Conjugation Protocols

To replicate or validate Conjugate 68, the conjugation of the Drug-Linker (Compound 58) to the
antibody (Anti-CD70) must follow a controlled reduction-alkylation protocol.

Protocol: Cysteine-Maleimide Conjugation

Reagents:

Antibody: Anti-CD70 IgG (Concentration: ~10 mg/mL).

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

Drug-Linker: Deruxtecan (Compound 58), 10 mM in DMSO.

Buffer: PBS pH 7.4 + 1 mM EDTA.
Step-by-Step Methodology:

e Reduction (Activation):

[e]

Dilute antibody to 5-10 mg/mL in PBS/EDTA.

o

Add TCEP (2.5 - 4.0 molar equivalents per antibody).

Incubate at 37°C for 1-2 hours.

[¢]

o

Logic: This reduces inter-chain disulfide bonds to generate free thiols (-SH) without fully
denaturing the antibody. The ratio controls the Drug-to-Antibody Ratio (DAR).

o Conjugation:
o Cool the reduced antibody solution to room temperature (RT).

o Add Drug-Linker (Compound 58) in DMSO (approx. 5-8 molar equivalents). Ensure DMSO
concentration < 10% v/v.
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o Incubate at 4°C or RT for 30-60 minutes.

o Logic: The maleimide group on the linker undergoes a Michael addition reaction with the
free thiols on the antibody, forming a stable thioether bond.

e Quenching:
o Add excess N-acetylcysteine (NAC) to react with any unreacted drug-linker.
o Incubate for 20 minutes.

 Purification:

o Perform Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) (e.g.,
Sephadex G-25) to remove free drug and organic solvents.

o Exchange buffer into formulation buffer (e.g., Histidine/Sucrose pH 5.5).

Quality Control Metrics
Metric Method Target Specification

. . 4.0 - 8.0 (Typical for DXd
Drug-to-Antibody Ratio (DAR) HIC-HPLC / LC-MS

ADCs)
Monomer Content SEC-HPLC > 95% (Minimal aggregation)
Free Drug RP-HPLC <1%
Endotoxin LAL Assay < 0.1 EU/mg
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. EP2907824A1 - Antibody-drug conjugate - Google Patents [patents.google.com]
e 2.US10973924B2 - Antibody-drug conjugate - Google Patents [patents.google.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Email: info@benchchem.com
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